2'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
2’-Formylbiphenyl-2-carbonitrile is an organic compound characterized by the presence of both a formyl group and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Formylbiphenyl-2-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For instance, 2-bromobenzaldehyde can be coupled with 2-cyanobenzeneboronic acid in the presence of a palladium catalyst and a base to yield 2’-Formylbiphenyl-2-carbonitrile .
Industrial Production Methods: While specific industrial production methods for 2’-Formylbiphenyl-2-carbonitrile are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of biphenyl derivatives due to its efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions: 2’-Formylbiphenyl-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2’-Formylbiphenyl-2-carboxylic acid.
Reduction: 2’-Formylbiphenyl-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-Formylbiphenyl-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-Formylbiphenyl-2-carbonitrile largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carbonitrile group can act as an electrophile in various organic reactions. These interactions can influence molecular targets and pathways, making the compound valuable in synthetic organic chemistry .
Comparison with Similar Compounds
Biphenyl-2-carbonitrile: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
2’-Formylbiphenyl: Lacks the carbonitrile group, limiting its electrophilic reactivity.
Uniqueness: 2’-Formylbiphenyl-2-carbonitrile’s combination of formyl and carbonitrile groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs .
Properties
CAS No. |
25460-07-5 |
---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H9NO/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,10H |
InChI Key |
DAJILHJPFBUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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